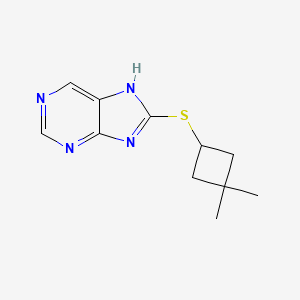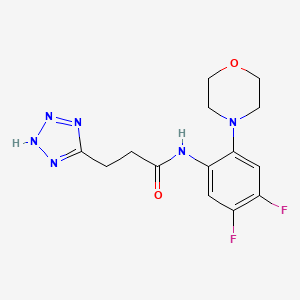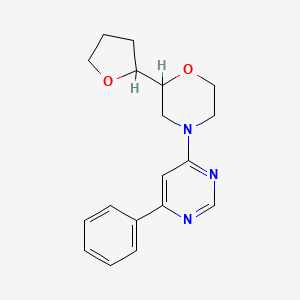
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DMCBS-purine and is synthesized using a unique method that involves the use of cyclobutane derivatives.
Scientific Research Applications
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and respiratory syncytial virus. Furthermore, this compound has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit viral replication by targeting viral RNA polymerase. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects:
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Furthermore, this compound has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine in lab experiments is its high yield of synthesis. Furthermore, this compound has been shown to have potent anticancer and antiviral activities, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its potential as a lead compound for drug development. Furthermore, it would be interesting to investigate the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine involves the reaction of 3,3-dimethylcyclobutanone with thiourea followed by cyclization with guanine. This method is unique as it involves the use of cyclobutane derivatives, which have not been extensively used in the synthesis of purine derivatives. The yield of this synthesis method is reported to be around 60%, which is relatively high compared to other methods used for the synthesis of purine derivatives.
properties
IUPAC Name |
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-11(2)3-7(4-11)16-10-14-8-5-12-6-13-9(8)15-10/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYENWRSBABRAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)SC2=NC3=NC=NC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![Methyl 4-[3-methyl-4-[(2-methyloxolan-3-yl)methyl]piperazin-1-yl]benzoate](/img/structure/B7436792.png)
![Methyl 2-[[2-(3-chloro-4-hydroxyphenyl)acetyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7436799.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)
